(r)-(+)-Propafenone hydrochloride
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Overview
Description
(r)-(+)-Propafenone hydrochloride is a pharmaceutical compound used to treat arrhythmia, a condition where the heart beats irregularly. It is a class Ic antiarrhythmic drug that works by blocking sodium channels in the heart, thereby slowing down the electrical activity that causes irregular heartbeats.
Mechanism of Action
The mechanism of action of (r)-(+)-Propafenone hydrochloride involves the blockade of sodium channels in the heart. This slows down the electrical activity that causes irregular heartbeats, thereby restoring normal heart rhythm. In addition, this compound also blocks potassium channels, which prolongs the action potential in the heart and further stabilizes the heart rhythm.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include a decrease in heart rate, a decrease in the frequency and severity of arrhythmias, and an improvement in cardiac function. However, this compound may also have some negative effects on the heart, such as proarrhythmic effects and the potential for drug interactions.
Advantages and Limitations for Lab Experiments
The advantages of using (r)-(+)-Propafenone hydrochloride in lab experiments include its well-established antiarrhythmic properties, its ability to block both sodium and potassium channels in the heart, and its potential for use in the treatment of other cardiovascular diseases. However, the limitations of using this compound in lab experiments include its potential for proarrhythmic effects and the need for careful monitoring of drug interactions.
Future Directions
For the study of (r)-(+)-Propafenone hydrochloride include the investigation of its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure. In addition, further research is needed to better understand the proarrhythmic effects of this compound and to develop strategies for minimizing these effects. Finally, the development of new and more effective antiarrhythmic drugs based on the mechanism of action of this compound is an important area of future research.
Synthesis Methods
The synthesis method of (r)-(+)-Propafenone hydrochloride involves the conversion of 1-(2-hydroxyphenyl)-2-(propylamino)propan-1-one to this compound. This is achieved through a series of chemical reactions, including the reduction of the ketone group to a secondary alcohol, the protection of the hydroxyl group, and the resolution of the racemic mixture to obtain the desired enantiomer.
Scientific Research Applications
(r)-(+)-Propafenone hydrochloride has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. In addition, this compound has been investigated for its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure.
properties
CAS RN |
107381-35-1 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
InChI Key |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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